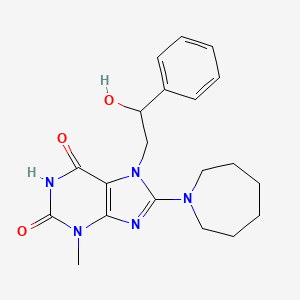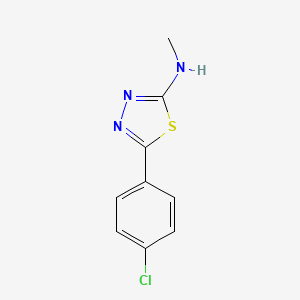![molecular formula C18H18N2 B6498764 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 878706-42-4](/img/structure/B6498764.png)
2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole, also known as 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-benzodiazole, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a versatile compound that is used in organic synthesis, as a pharmaceutical intermediate, and in the synthesis of other compounds.
科学研究应用
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of other heterocyclic compounds, such as 1,2,3-triazoles and 1,3,4-oxadiazoles. Additionally, it is used as a building block for the synthesis of polymers and other materials.
作用机制
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a versatile compound that can be used in a variety of chemical reactions. Its mechanism of action is dependent on the reaction it is used in. In general, it acts as a nucleophilic reagent in organic synthesis, and can be used to form a variety of compounds. Additionally, it can act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that it can act as a substrate for certain enzymes, and can be used as a building block for the synthesis of polymers and other materials. Additionally, it can be used as a pharmaceutical intermediate, and may have potential applications in the treatment of certain diseases.
实验室实验的优点和局限性
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it an attractive option for use in research. Additionally, it is a versatile compound that can be used in a variety of reactions and applications. However, it is also a relatively reactive compound and can be difficult to work with in certain reactions. Additionally, it is not as widely available as some other compounds, which can limit its use in certain experiments.
未来方向
Despite its versatility and potential applications, there are still many unanswered questions about the properties and potential applications of 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazolel-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole. Potential future directions for research include further exploration of its biochemical and physiological effects, as well as its potential applications in the treatment of certain diseases. Additionally, further research into its reactivity, potential uses in the synthesis of polymers and other materials, and its potential applications in the synthesis of pharmaceuticals and agrochemicals could be beneficial. Finally, further research into the potential environmental impact of this compound could be beneficial.
合成方法
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole can be synthesized through a variety of methods. One common method is the reaction of cyclopropylmagnesium bromide and 2-methyl-1-phenyl-1H-benzodiazole. This reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium acetate. This reaction results in the formation of the desired product.
属性
IUPAC Name |
2-cyclopropyl-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-13-6-2-3-7-15(13)12-20-17-9-5-4-8-16(17)19-18(20)14-10-11-14/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICMXKGXJOOEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-(2-methylbenzyl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6498705.png)
![3-[(4-fluorophenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6498712.png)

![3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6498725.png)
![N-(2,3-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6498728.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B6498731.png)
![N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498736.png)
![ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6498744.png)
![N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498754.png)

![methyl 4-{2-[2-(2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6498773.png)
![4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B6498780.png)
![6-oxo-N-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498784.png)